molecular formula C16H36GeO4 B8208302 Tetrabutoxygermane CAS No. 83038-86-2

Tetrabutoxygermane

Cat. No.: B8208302
CAS No.: 83038-86-2
M. Wt: 365.1 g/mol
InChI Key: WXYNMTGBLWPTNQ-UHFFFAOYSA-N
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Description

Significance of Organogermanium Compounds in Contemporary Chemistry

Organogermanium compounds (OGCs), characterized by the presence of at least one carbon-germanium bond, hold significant importance in contemporary chemistry. Germanium, a metalloid in Group 14 of the periodic table, shares similarities with silicon, tin, and lead, but its organometallic derivatives exhibit distinct reactivity and properties. wikipedia.org While the field of organogermanium chemistry has historically been less developed compared to its silicon and tin counterparts, primarily due to the higher cost of germanium, it has attracted increasing attention in recent years. wikipedia.orgsioc-journal.cn

The significance of OGCs stems from their diverse potential applications across various scientific and industrial domains. These include organic synthesis, medicinal chemistry, and materials science. sioc-journal.cn In medicinal chemistry, certain OGCs have demonstrated promising biological activities, including antimicrobial, antiviral, and anticancer properties. paperpublications.orgontosight.aiontosight.aiscispace.comnih.gov Their low mammalian toxicity compared to some other metal-containing compounds makes them particularly interesting for pharmaceutical research. paperpublications.orgscispace.com In materials science, OGCs are valuable precursors for synthesizing novel materials with unique optical, electrical, and mechanical characteristics. ontosight.ai They are also explored for use in semiconductor technology and as components in the development of new polymers. ontosight.aimdpi.com Furthermore, some OGCs function as catalysts or co-catalysts in various chemical transformations. ontosight.aiusgs.gov

The thermal stability and chemical inertness of many organogermanium compounds contribute to their utility in demanding applications. paperpublications.org Research continues to explore the structure-activity relationships that govern the behavior and potential efficacy of these compounds in different applications. ontosight.ai

Historical Context of Germanium Alkoxide Research

The element germanium was predicted by Dmitri Mendeleev in 1869 as "ekasilicon" and was later discovered and isolated by Clemens Winkler in 1886 from the mineral argyrodite. usgs.govbas.bgwikipedia.orgwaferworld.comrsc.org The early history of germanium chemistry focused on its basic inorganic compounds. bas.bg The synthesis of the first organogermanium compound, tetraethylgermane, in 1887 marked the beginning of organogermanium chemistry. wikipedia.org

Research into germanium alkoxides, a class of organogermanium compounds where alkoxy groups are bonded to a germanium atom, has evolved alongside the broader development of organometallic chemistry. These compounds are analogous to metal alkoxides, which have a long history of use as precursors in various chemical processes, particularly in the synthesis of oxides and ceramics via sol-gel methods.

Early structural investigations on germanium alkoxides, for instance, revealed their monomeric nature and their propensity for rapid hydrolysis and condensation reactions upon exposure to water. nih.gov This reactivity is a key feature that makes them useful as precursors for depositing germanium-containing films and materials. The study of how different ligands and reaction conditions influence the hydrolysis and condensation behavior of germanium alkoxides has been a significant area of research, providing fundamental insights into their use in materials synthesis. nih.gov

Compared to alkoxides of heavier Group 14 elements like tin and lead, germanium alkoxides can exhibit contrasting reactivity, which has been a subject of specific investigations in the historical context of their study. researchgate.net

Scope and Research Trajectories of Tetrabutoxygermane Studies

This compound is a notable example within the class of germanium alkoxides and has been specifically investigated for its utility as a precursor in advanced materials synthesis and other chemical applications. Its liquid nature at room temperature and relatively high vapor pressure make it suitable for techniques like Chemical Vapor Deposition (CVD). ereztech.com

Current research trajectories involving this compound primarily focus on its application as a germanium source for depositing thin films and nanostructures. It has been explored in the synthesis of germanium nanoparticles (Ge NPs), particularly through wet chemical reduction methods. scispace.comacs.org Studies have investigated the reduction of this compound under different conditions (e.g., temperature and pH) to control the size and properties of the resulting Ge NPs. acs.org For example, researchers have produced fluorescent Ge NPs with remarkable photostability by reducing organogermanium precursors, including this compound, with NaBH4 in a water-based system. acs.org

This compound is also identified as a suitable germanium alkoxide precursor for the preparation of germania-based materials, such as those used in nanoporous ceramic membranes synthesized via sol-gel methods. google.com In these applications, the hydrolysis and condensation of this compound, often in conjunction with other metal alkoxides like tetraethyl orthosilicate, are controlled to form desired ceramic structures. google.com

Furthermore, this compound has been mentioned in the context of synthesizing polyester (B1180765) polymer nanocomposites and resin compositions, indicating its potential role as a component or catalyst in polymer chemistry and materials science. google.com.afgoogle.comgoogle.com

While specific detailed research findings solely focused on the fundamental chemical properties and reactivity of pure this compound in isolation are less prominent in the provided search results compared to its applications as a precursor, its role in facilitating the synthesis of functional germanium-containing materials is a key research trajectory. The control over synthesis parameters when using this compound as a precursor is crucial for tailoring the properties of the final materials, such as the size and photostability of germanium nanoparticles or the structure of ceramic membranes. acs.orggoogle.com

Research continues to explore optimized synthesis routes and the resulting material characteristics when utilizing this compound, highlighting its ongoing significance in the development of new materials for various technological applications.

Properties

IUPAC Name

tetrabutoxygermane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36GeO4/c1-5-9-13-18-17(19-14-10-6-2,20-15-11-7-3)21-16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYNMTGBLWPTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Ge](OCCCC)(OCCCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36GeO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587195
Record name Tetrabutoxygermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83038-86-2
Record name Tetrabutoxygermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tetrabutoxygermane and Derived Materials

Synthesis of Tetrabutoxygermane Precursors

The synthesis of this compound and its derived materials often begins with the preparation of suitable germanium precursors. These precursors are designed and selected based on their reactivity and ability to yield the desired germanium species or nanomaterials under controlled conditions.

Precursor Design and Selection Strategies

Precursor design for germanium-based materials, including those utilizing this compound, focuses on controlling the reactivity and the resulting morphology of the final product. For instance, in the synthesis of germanium nanoparticles (Ge NPs), the choice of precursor can influence particle size, crystallinity, and surface properties. nih.gov Organogermanium compounds, such as this compound and diphenyl germanium dichloride, have been explored as precursors for Ge NP synthesis. acs.org The design of precursors often involves considering the ligands attached to the germanium atom, as these can impact the decomposition pathway and the interaction with solvents and capping agents. Germanium alkoxides, including this compound, are widely used metal-organic precursors in various deposition techniques and sol-gel processes due to their reactivity. gelest.comresearchgate.net The thermal stability and volatility of the precursor are also key considerations, particularly for techniques like chemical vapor deposition (CVD).

Methodologies for Precursor Synthesis within Organometallic Chemistry

The synthesis of organogermanium precursors, including those that can lead to this compound, often falls within the realm of organometallic chemistry. Organometallic synthesis involves creating compounds with a metal atom directly bonded to a carbon atom of an organic group. mt.comuni-due.de While this compound itself contains Ge-O-C bonds rather than direct Ge-C bonds, it is synthesized using methodologies common in organometallic chemistry, particularly those involving metal alkoxides and halides.

One common approach in organometallic synthesis is the reaction between metal halides and alkylating reagents, such as Grignard or organolithium reagents, to form organometallic compounds. mt.comsolubilityofthings.com While this method is primarily for forming metal-carbon bonds, related transmetalation or alcoholysis reactions are used to synthesize metal alkoxides like this compound. For example, germanium tetra(tertiary butoxide), a related germanium alkoxide, has been prepared by the reaction of GeCl₄ with potassium tert-butoxide (KOBut) in benzene. researchgate.net A similar reaction involving GeCl₄ and sodium butoxide (NaOBu) or butanol in the presence of a base would be a plausible route for synthesizing this compound.

Another method involves the reaction of a pure metal with specific organic molecules, although this is more common for highly reactive metals like lithium and magnesium. mt.com For germanium alkoxides, reactions often involve germanium halides or other germanium compounds reacting with alcohols or alkoxides.

Research has also explored the synthesis of novel germanium(II) precursors from reactions of Ge[N(SiMe₃)₂]₂ or [Ge(OBuᵗ)₂]₂ with various ligands, including alcohols and thiols, to investigate the relationship between precursor structure and the morphology of resulting nanomaterials. nih.gov While these are Ge(II) precursors, the synthetic strategies employed, such as transamination or alcoholysis metathesis reactions, are relevant to the synthesis of Ge(IV) alkoxides like this compound. nih.gov

Synthesis of Germanium-Based Materials Utilizing this compound

This compound serves as a valuable precursor for the synthesis of various germanium-based materials, particularly through solution-phase approaches. Its reactivity and solubility in organic solvents make it suitable for controlled reactions leading to the formation of desired structures and morphologies. cymitquimica.com

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a versatile method for producing nanomaterials and thin films, offering advantages in terms of scalability and control over reaction conditions. This compound is utilized in solution-phase routes for the synthesis of germanium-based materials. Its hydrolysis in the presence of water leads to the formation of germanium dioxide and butanol, a reaction exploited in sol-gel processes. cymitquimica.com

Sol-gel processing, which often utilizes metal alkoxides like this compound or tetraethoxygermane, is a method for preparing metal oxides. gelest.comresearchgate.net This process typically involves the hydrolysis and condensation of the metal alkoxide precursor in a solvent, forming a gel that can then be processed into various forms, including thin films or powders.

Synthesis of Germanium Nanoparticles (Ge NPs)

This compound has been specifically employed in the solution-phase synthesis of germanium nanoparticles (Ge NPs). acs.org The synthesis of Ge NPs via colloidal methods offers a scalable and cost-effective route to nanocrystalline semiconductor materials. cornell.edu

One method for synthesizing Ge NPs from organogermanium precursors like this compound involves reduction reactions in solution. Hu et al. demonstrated a water-based reduction of organogermanium precursors, including this compound and diphenyl germanium dichloride, using sodium borohydride (B1222165) (NaBH₄) to produce fluorescent crystalline Ge NPs. acs.orgresearchgate.net This one-pot synthesis was conducted under relatively mild conditions. acs.org

In this reduction method, the organogermanium precursor is reacted with a reducing agent in a suitable solvent system. For the NaBH₄ reduction of this compound, the reaction conditions, such as temperature and pH, were found to influence the size of the resulting Ge NPs. acs.org The products obtained had diameters ranging from 2.6 ± 0.5 to 5.9 ± 2.2 nm depending on the synthesis conditions. acs.org

Detailed research findings on the reduction of this compound with NaBH₄ indicate that the synthesized Ge NPs exhibit remarkable photostability, with negligible photobleaching observed under various conditions, including different pH values, salt concentrations, and long-term illumination. acs.org The Ge NPs retained approximately 95% of their original photoluminescence intensity after continuous irradiation for 60 minutes. acs.org Furthermore, these NPs showed excellent storage stability, with the photoluminescence hardly decreasing after 2 months of storage at room temperature. acs.org

The size distribution of Ge NPs synthesized by this method can be influenced by the reaction parameters. The study by Hu et al. provides data on the particle sizes obtained under different conditions:

PrecursorReducing AgentSolventTemperaturepHGe NP Diameter (nm)
This compoundNaBH₄WaterDifferentDifferent2.6 ± 0.5 to 5.9 ± 2.2
Diphenyl germanium dichlorideNaBH₄WaterDifferentDifferent2.6 ± 0.5 to 5.9 ± 2.2

This demonstrates that by tuning the synthesis conditions, control over the nanoparticle size within a certain range can be achieved.

Control of Nanoparticle Size and Morphology

The control of nanoparticle size and morphology is a critical aspect in the synthesis of nanomaterials, as these characteristics significantly influence their properties and potential applications nih.govmdpi.com. In the context of germanium nanoparticles derived from precursors like this compound, synthesis conditions play a crucial role in determining the resulting size and shape. For instance, the reduction of this compound and diphenyl germanium dichloride at different temperatures and pH values yielded germanium nanoparticles with diameters ranging from 2.6 ± 0.5 to 5.9 ± 2.2 nm, demonstrating the dependence of size on synthesis parameters. acs.org Beyond chemical reduction, other methods like thermal recovery from organic/inorganic hybrid films have shown control over nanoparticle size and shape, influencing the crystalline phase composition. d-nb.info Adjusting factors such as surfactant concentration, reaction temperature, and the duration of particle growth are common strategies employed to tune the size of semiconductor nanoparticles. mdpi.com The morphology of nanoparticles, including size and shape, is a key determinant of their efficacy in various applications. nih.gov

Synthesis of Colloidal Germanium Nanoparticles

Colloidal synthesis is a widely used approach for producing germanium nanoparticles, offering advantages in controlling particle properties. Chemical liquid deposition methods are a subset of these techniques. acs.orgmdpi.com

Chemical Liquid Deposition Methods

Chemical liquid deposition methods involve the synthesis of nanoparticles within a liquid medium. Studies have investigated the production of colloidal germanium nanoparticles using these techniques, often involving the reduction of germanium precursors. acs.orgmdpi.com For example, colloidal crystalline germanium nanoparticles have been synthesized in various solvents such as 2-propanol, tetrahydrofuran (B95107) (THF), and acetone (B3395972). acs.org These methods allow for the formation of nanoparticles with specific sizes and distributions depending on the reaction conditions. acs.orgmdpi.com

Ligand and Solvent Effects on Colloidal Stability

The stability of colloidal nanoparticles is significantly influenced by the ligands coordinating to their surface and the properties of the solvent medium. Ligands play a critical role in preventing aggregation and maintaining a stable dispersion. mdpi.comrsc.org Studies on colloidal germanium nanoparticles synthesized by chemical liquid deposition have explored the effect of different ligands and solvents or capping agents on their colloidal stability. acs.org For instance, the stability of germanium nanoparticles synthesized in 2-propanol, THF, and acetone was found to be dependent on the solvent, with 2-propanol providing better stability than THF and acetone. acs.org The concentration of the nanoparticles and the storage time can also influence stability, with higher concentrations and longer storage times potentially leading to decreased stability. acs.org Surface ligands, such as oleylamine (B85491), can strongly bind to the nanoparticle surface, contributing to better colloidal stability. rsc.org The interaction between ligands and the solvent, as well as interactions between neighboring ligand-coated nanoparticles, can impact colloidal stability, sometimes in ways that deviate from simple "like dissolves like" principles, particularly in apolar dispersions. bsz-bw.de

Data Table: Germanium Nanoparticle Size and Stability in Different Solvents acs.org

SolventParticle Diameter (nm)Stability at 10⁻⁴ mol/L Loading
2-propanol4.2> 60 days
Tetrahydrofuran (THF)5.4Lower than 2-propanol
Acetone10Lower than THF

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a versatile technique used for depositing thin films of various materials. wikipedia.orgdeptec.comlinde-amt.com It involves the reaction or decomposition of volatile precursors in the gas phase on a heated substrate, leading to the formation of a solid film. wikipedia.orgdeptec.comlinde-amt.comyoutube.com this compound can be utilized as a precursor in CVD processes for depositing germanium-containing films. researchgate.net

Application in Thin Film Deposition

CVD techniques are widely applied in the deposition of thin films in various industries, including semiconductor manufacturing, optics, and aerospace. deptec.comlinde-amt.com The process allows for the deposition of high-quality, conformal coatings on complex geometries with precise control over film composition and thickness. deptec.cominesc-mn.pt this compound, as a germanium precursor, can be employed in CVD to deposit germanium or germanium oxide thin films for potential applications in electronics and optics. americanelements.comdeptec.com Different types of CVD, such as low-pressure CVD (LPCVD) and plasma-enhanced CVD (PECVD), offer variations in process conditions and film properties. wikipedia.orgdeptec.comimpactcoatings.com

Ligand Variation and Precursor Volatility Considerations

The choice of precursor and its properties, particularly volatility, are crucial for successful CVD. mdpi.com Precursors need to be sufficiently volatile to be transported to the reaction chamber in the gas phase. mdpi.com For organometallic precursors like this compound, variations in the organic ligands can influence the precursor's volatility and thermal stability. usd.edursc.org Ligand structure and size can impact intermolecular interactions, which in turn affect the sublimation or vaporization temperature of the precursor. mdpi.comusd.edu While the provided information does not detail specific ligand variations for this compound itself in CVD, research on other metalorganic precursors highlights the importance of tailoring ligands to optimize volatility and reactivity for CVD applications. mdpi.comrsc.org Factors such as the presence of fluorination or the size and type of alkyl chains in ligands have been shown to influence the volatility of metal complexes used as CVD or ALD precursors. mdpi.comusd.edu

Atomic Layer Deposition (ALD) Techniques

Atomic Layer Deposition (ALD) is a thin film deposition method characterized by its ability to produce highly conformal and uniform layers with atomic-scale thickness control ugent.bepolito.it. The process relies on sequential, self-limiting surface reactions between a precursor and a co-reactant ugent.bematerion.com.

Role in Advanced Thin Film Fabrication

ALD is widely used in advanced microelectronics and other fields requiring precise thin film deposition materion.com. It is particularly valuable for depositing conformal films in structures with high aspect ratios, a critical requirement in the miniaturization of electronic devices materion.com. The self-limiting nature of ALD reactions ensures excellent uniformity and thickness control, often at the Ångstrom or monolayer level polito.itnanomembranes.org. This precision is crucial for fabricating complex 3D structures in modern integrated circuits materion.com.

Co-reactant Interactions in ALD Processes

In ALD, the choice of co-reactant significantly influences the deposition process and the properties of the resulting film, as well as potential interactions with the underlying substrate osti.govnih.gov. The co-reactant reacts with the surface-anchored precursor molecules, completing the deposition cycle ugent.be. Studies on ALD of materials like Al₂O₃ using precursors such as trimethylaluminum (B3029685) (TMA) have investigated the effects of different co-reactants, such as water (H₂O) and tert-butanol (B103910) (t-BuOH) osti.govnih.gov. These studies have shown that co-reactants can affect growth per cycle and interfacial reactions osti.govnih.gov. For instance, the use of different co-reactants can lead to variations in interfacial oxidation when depositing films on metal surfaces osti.govnih.gov. The reactivity of the co-reactant and its ability to diffuse through the growing film can play a role in these interactions osti.govnih.gov.

While the provided search results discuss ALD in general and the role of co-reactants, specific detailed research findings on co-reactant interactions when using this compound as the precursor in ALD were not extensively detailed in the search results. However, the principles of co-reactant interaction and their impact on film properties and interfacial reactions observed in other ALD systems, such as Al₂O₃ deposition, are generally applicable to ALD processes involving other metal-organic precursors like this compound.

Sol-Gel Processing Mechanisms and Applications

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules, typically metal alkoxides or metal chlorides wikipedia.org. It involves the conversion of monomers in solution into a colloidal solution (sol) which then evolves into a gel-like network wikipedia.org. This method is advantageous due to its low temperature requirements, ability to produce high-purity and homogeneous materials, and ease of controlling chemical composition wikipedia.orgmdpi.com.

Germania-Based Sol-Gel Precursor Systems

Germania-based materials, being isostructural analogues of SiO₂, are compatible with the silica (B1680970) network and hold potential for various applications, including chromatographic separation and sample preparation nih.gov. This compound has been identified as a germania-based sol-gel precursor nih.gov. Other germania precursors, such as tetramethoxygermane, have also been used to create sol-gel networks via hydrolytic polycondensation reactions nih.gov. These systems can be combined with organic ligands containing sol-gel-active sites to form hybrid organic-inorganic coatings with tailored properties nih.govnih.gov.

Hydrolysis and Condensation Kinetics

The sol-gel process primarily involves hydrolysis and condensation reactions of the precursors wikipedia.orguobabylon.edu.iqnweurope.eu. For metal alkoxides like this compound, hydrolysis involves the reaction with water, where alkoxy groups are replaced by hydroxyl groups wikipedia.orguobabylon.edu.iq. This is followed by condensation reactions, which lead to the formation of metal-oxygen-metal linkages (e.g., Ge-O-Ge) and the development of a polymeric network uobabylon.edu.iqnweurope.eu.

The kinetics of hydrolysis and condensation are significantly influenced by various factors, including the amount of water, the presence of catalysts (acidic or basic), and the concentration and nature of the alkoxide precursor uobabylon.edu.iqunitbv.rosigmaaldrich.comresearchgate.net. For instance, in silica-based sol-gel systems, increasing water content generally leads to increased hydrolysis and condensation rates unitbv.ro. Acidic conditions tend to favor hydrolysis kinetics, while condensation becomes more prominent as hydrolysis nears completion unitbv.ro. The extent of the condensation reaction determines the cross-linking density of the resulting gel network gmidental.com.

While detailed kinetic studies specifically on the hydrolysis and condensation of this compound were not prominently featured in the search results, the general principles governing alkoxide sol-gel kinetics, as described for silanes and other metal alkoxides, are applicable. The branching and length of the alkyl group on the alkoxide precursor can influence the hydrolysis rate unitbv.ro.

Influence of Reaction Parameters on Gel Properties

The properties of the final gel and derived materials are highly dependent on the reaction parameters employed during the sol-gel process nweurope.euunitbv.rogmidental.com. Key parameters include the precursor concentration, water content (often expressed as the molar ratio of water to alkoxide, R), pH, temperature, and the presence of catalysts or additives uobabylon.edu.iqnweurope.euunitbv.rogmidental.com.

The amount of water in the sol-gel solution strongly influences the hydrolysis and condensation kinetics and, consequently, the structure and properties of the gel unitbv.ro. A lower water content can lead to incomplete hydrolysis and less cross-linking, resulting in a more open structure unitbv.ro. The pH of the solution dictates the reaction pathways and rates, affecting the size and morphology of the forming particles or polymer network unitbv.ro. Acid catalysis typically leads to more linear polymeric structures, while base catalysis can favor the formation of more condensed, particulate structures.

The drying process after gelation also plays a critical role in determining the final material's structure and properties, influencing porosity and density wikipedia.orguobabylon.edu.iq. Thermal treatments (drying and annealing) and the chemical composition of the dried gel, including the type of precursors and additives, further influence the properties of the resulting coatings or bulk materials nweurope.eu. For germania-based sol-gels, the incorporation of organic ligands can tailor the polarity and selectivity of coatings for applications like chromatography nih.gov.

The following table summarizes some key reaction parameters and their general influence on sol-gel properties based on the provided information, though specific quantitative data for this compound is limited in the search results:

Reaction ParameterGeneral Influence on Sol-Gel Properties (Based on related systems)
Water Content (R ratio)Affects hydrolysis and condensation kinetics; influences cross-linking density and network structure (open vs. dense) unitbv.ro.
pHControls hydrolysis and condensation rates and pathways; influences particle size and morphology unitbv.ro.
TemperatureAffects reaction rates; can influence gelation time and structure.
Precursor ConcentrationCan influence reaction kinetics and the final material's density unitbv.ro.
Catalyst Type (Acid/Base)Directs reaction mechanisms (hydrolysis vs. condensation) and influences network structure unitbv.ro.
Drying/AnnealingDetermines porosity, density, and crystallinity of the final material wikipedia.orgnweurope.eu.
Additives/LigandsCan modify chemical composition, polarity, and other functional properties nih.govnih.govnweurope.eu.

Detailed research findings on the influence of these parameters often involve characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), Electron Microscopy (SEM, TEM), and techniques to assess porosity and surface area mdpi.comgmidental.com.

Fabrication of Nanoporous Ceramic Membranes

Nanoporous ceramic membranes offer advantages over polymeric membranes, including enhanced chemical and thermal stability. google.comcas.cz The sol-gel method is a widely used technique for the fabrication and modification of these membranes, enabling control over pore size, porosity, and surface properties by adjusting synthesis parameters. cas.czresearchgate.net Germanium alkoxides, including this compound, are suitable ceramic precursors for the preparation of nanoporous selective sol-gel ceramic membranes. google.com

The design of selective nanoporous ceramic membranes using sol-gel methods involves carefully controlling the hydrolysis and condensation rates of the precursors to achieve a desired pore structure and size distribution. cas.cz The type and concentration of precursors, along with parameters such as pH, temperature, and reaction time, significantly influence the resulting gel network and, consequently, the final membrane morphology and pore characteristics. azonano.commdpi.comcas.cz While specific detailed studies on the design of selective membranes solely using this compound were not prominently featured, its role as a germanium alkoxide precursor suggests its potential in contributing to germania-based ceramic membranes. The sol-gel process with germanium alkoxides can form nanoporous sol-gel ceramic composites. google.com

The integration of ceramic materials derived from precursors like this compound into advanced membrane structures typically involves forming a selective layer on a porous support. researchgate.netacademie-sciences.frthembrsite.com This can be achieved through various methods such as coating the porous support with a sol-gel precursor composition and subsequently gelling it within the support structure. google.com Advanced membrane architectures can include tubular or flat sheet designs, and their fabrication methods like slip casting or extrusion can be combined with sol-gel coating to create composite membranes with tailored properties. researchgate.netacademie-sciences.frthembrsite.commdpi.com The resulting nanoporous sol-gel ceramic composite is formed within the porous support. google.com

Formation of Multicomponent Oxide Materials

The sol-gel method is a versatile route for synthesizing a wide range of multicomponent oxide materials, offering advantages such as high purity and homogeneity. numberanalytics.commdpi.comscispace.comvu.lt This method is particularly well-suited for the preparation of complex oxides, including perovskites. numberanalytics.commdpi.comijcrt.orgresearchgate.netnih.gov Metal alkoxides are common precursors in the sol-gel synthesis of these materials. wikipedia.orgmdpi.com

Perovskite-type oxides, with their versatile composition and properties, are frequently synthesized using sol-gel techniques. mdpi.comijcrt.orgresearchgate.netnih.govperovskite-info.com The sol-gel route for perovskites typically involves mixing metal precursors, often including metal alkoxides, in a solvent to form a sol, followed by gelation, drying, and calcination to obtain the crystalline perovskite structure. mdpi.comijcrt.orgperovskite-info.com While the provided search results discuss the sol-gel synthesis of various perovskites using different metal alkoxides and salts mdpi.comthembrsite.commdpi.comijcrt.orgresearchgate.netnih.govperovskite-info.comresearchgate.net, this compound was not explicitly mentioned as a direct precursor for perovskite synthesis in these snippets. However, given its nature as a germanium alkoxide and the use of metal alkoxides in general for multicomponent oxide formation via sol-gel, it could potentially be explored for the synthesis of germanium-containing perovskites or other complex germanium oxides.

Control over nucleation and crystal growth is critical in sol-gel and solution-based synthesis to tailor the size, morphology, and properties of the resulting materials. mdpi.comucl.ac.ukresearchgate.netresearchgate.net Nucleation is the initial formation of stable nuclei from a supersaturated solution, followed by crystal growth where monomers or particles add to these nuclei. ucl.ac.ukresearchgate.netmt.com Supersaturation is a key driving force for both processes, and controlling its level can influence whether nucleation or growth dominates, thereby affecting the final crystal size. ucl.ac.ukmt.com

Parameters such as precursor concentration, temperature, pH, and the presence of additives can significantly impact nucleation and growth kinetics. azonano.commdpi.comucl.ac.uk For example, in the water-based reduction of organogermanium precursors including this compound for germanium nanoparticles, the size of the resulting particles was shown to depend on synthesis conditions like temperature and pH. acs.org This demonstrates the principle of controlling particle size through reaction parameters when using this compound as a precursor. Confined nucleation and growth within a gel matrix during the sol-gel process can also lead to the formation of nanocrystals with narrow size distributions. rsc.org While direct studies detailing nucleation and crystal growth control specifically using this compound for perovskites or multicomponent oxides were not found, the general principles of sol-gel and solution-based synthesis indicate that its concentration and reaction conditions would play a crucial role in controlling the nucleation and growth of germanium-containing oxide phases.

Catalytic Applications and Mechanistic Investigations

Tetrabutoxygermane as a Catalyst in Organic Transformations

This compound (TBG) has been investigated for its catalytic activity in a range of organic reactions. Its structure, featuring a germanium atom bonded to four butoxy groups, allows for potential interactions with substrates and intermediates, facilitating chemical transformations.

Heterogeneous Catalysis Development

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering advantages such as facile separation and recyclability. baranlab.orgresearchgate.net While direct information on this compound's role in heterogeneous catalysis is limited in the search results, the broader field of germanium-containing heterogeneous catalysts is an active area of research. Germanium can be incorporated into solid supports, such as zeolites, to create heterogeneous catalysts. acs.org For example, a germanium-containing MFI zeolite catalyst has demonstrated enhanced catalytic performance and selectivity in the ring-opening of propylene (B89431) oxide compared to its silicon counterpart. acs.org This suggests the potential for developing heterogeneous catalysts utilizing germanium, possibly derived from precursors like this compound, for various organic transformations. Metal-organic frameworks (MOFs) incorporating germanium could also serve as versatile heterogeneous catalysts. researchgate.netrsc.orgosti.gov

Germanium-Containing Compounds in Olefin Polymerization

Germanium-containing compounds have been explored in the context of olefin polymerization, a crucial process in the production of polymers. google.compsu.edu

Polymerization Kinetics and Selectivity

Understanding the kinetics and selectivity of olefin polymerization is crucial for controlling polymer architecture and properties. Kinetic investigations, often based on active center concentration measurements, provide insights into catalyst activation efficiency and the nature of active sites. mdpi.com Germanium-containing catalysts can influence both the rate of polymerization and the selectivity towards specific polymer structures. For instance, in the ring-opening polymerization of lactide, germanium alkoxides have been studied, although they were found to be less active than analogous tin compounds in early research. d-nb.info However, enhanced germanium catalysts have shown high polymerization activities for lactide in bulk. d-nb.info The selectivity of polymerization, such as achieving heterotactic polymerization, can be influenced by the specific germanium catalyst used. d-nb.info

Role in Advanced Catalytic Processes

Germanium compounds are also finding roles in more advanced catalytic processes beyond traditional organic transformations and olefin polymerization. The unique electronic properties of germanium allow for its application in areas such as bond activation chemistry. acs.org Research is exploring the tunability of germanium's frontier orbitals through various approaches to design innovative catalysts. acs.org Advanced catalytic processes include those aimed at sustainable chemical production, CO2 valorization, and the removal of pollutants like microplastics. mdpi.commpg.deresearchgate.net While specific examples involving this compound in these advanced processes are not detailed in the provided results, the broader potential of germanium as a constituent of pragmatic catalysts in emerging fields is recognized. acs.org

Table of Mentioned Compounds and PubChem CIDs

Compound NamePubChem CID
This compound166904
Propylene Oxide7917
Lactide92134
Propionaldehyde528103
Methylalumoxane (MAO)16214996

Interactive Data Table Example (Illustrative - Data based on search result acs.org)

Below is an illustrative example of how data from research findings could be presented in an interactive table format. Note: The interactivity is simulated here.

CatalystTemperature (°C)Conversion (%)Selectivity to Propionaldehyde (%)
Ge-MFI350-85
Si-MFI350-35
Ge-MFI40037-
Si-MFI40016-

Clicking on a row could potentially expand to show more details about the specific experiment or data points, if available.

Asymmetric Catalysis with Organogermanium Species

Asymmetric catalysis is a crucial area in organic synthesis, enabling the selective production of chiral compounds. Organogermanium species have emerged as components in asymmetric catalytic systems, particularly in reactions involving the formation of carbon-germanium bonds with controlled stereochemistry rsc.orgchinesechemsoc.orgchinesechemsoc.org. The development of effective methods for synthesizing chiral organogermanium compounds has attracted increased attention due to their potential applications in synthetic chemistry, materials science, and medicinal chemistry chinesechemsoc.orgchinesechemsoc.org.

Research in this area includes the development of catalytic asymmetric hydrogermylation, which involves the addition of a germanium-hydrogen bond across unsaturated carbon-carbon bonds chinesechemsoc.orgchinesechemsoc.org. This approach offers a direct and atom-economic method for constructing carbon-germanium bonds chinesechemsoc.orgchinesechemsoc.org. Challenges in achieving high enantioselectivity in such reactions have been noted, partly attributed to factors such as the larger atomic radius of germanium compared to silicon and carbon, which can lead to increased steric hindrance, and the potential for hypercoordination at the germanium atom, which might lead to racemization chinesechemsoc.org.

Recent advances have demonstrated the potential of transition-metal-catalyzed asymmetric carbene insertion into metalloid-hydrogen bonds, including Ge-H bonds, as a strategy for constructing chiral organogermanium compounds rsc.org. While catalytic asymmetric Si-H and B-H insertions are more established, Ge-H insertion remains an underexplored but promising field rsc.org. Studies have reported the synthesis of chiral germanium centers through methods like copper-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes with hydrogermanes, yielding enantioenriched carbon- and germanium-stereogenic germanes with good to excellent enantioselectivities chinesechemsoc.orgchinesechemsoc.org. These findings highlight the growing potential of organogermanium species in asymmetric catalysis.

Organogermanium compounds have also been investigated as chiral catalysts themselves or as components of chiral catalytic systems. For instance, organogermanium compounds anchored on platinum nanoparticles have been explored as chiral catalysts for enantioselective hydrogenation reactions conicet.gov.ar. These systems have shown activity and enantioselectivity in the hydrogenation of substrates like 3,4-hexanedione (B1216349) conicet.gov.ar.

While research demonstrates the utility of various organogermanium species in asymmetric catalysis, detailed studies specifically focusing on this compound in these precise asymmetric transformations were not prominently found in the provided search results. However, as a germanium alkoxide precursor, this compound could potentially be utilized in the synthesis of organogermanium compounds explored for asymmetric catalysis or in the preparation of supported germanium-containing catalysts.

Photo-Driven Catalytic Reactions

Photo-driven catalytic reactions, utilizing light energy to facilitate chemical transformations, represent another area where organogermanium compounds have found application. These compounds can participate in photo-induced processes, including radical reactions and photocatalysis rsc.orgdntb.gov.ua.

Organogermanium(IV) compounds have been reviewed for their behavior in photo-induced radical reactions rsc.orgdntb.gov.ua. Various types of germanium compounds, such as acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes, can act as key reagents in radical processes rsc.org. With the rise of visible-light photocatalysis as a method for radical generation, some germyl (B1233479) compounds have been applied in germylation or alkylation reactions, indicating the potential of germanium in modern radical systems rsc.org. Acylgermanes, in particular, have demonstrated outstanding photo-induced reactivity at useful absorption wavelengths and have been explored as photoinitiators for polymerization reactions researchgate.net.

The field of photoredox catalysis, which utilizes single-electron transfer processes initiated by light absorption, also intersects with organogermanium chemistry wikipedia.org. While transition-metal complexes, organic dyes, and semiconductors are common photoredox catalysts, the incorporation of organogermanium moieties into photocatalytic systems is an area of investigation wikipedia.orgrsc.org. For example, organogermanium compounds based on donor-acceptor-donor architectures have been developed and shown to exhibit photofunctional properties, including thermally activated delayed fluorescence, and have been applied as emitters in organic light-emitting diodes rsc.org. This suggests the potential for designing organogermanium compounds with tailored photophysical properties for use in photo-driven processes.

Metal-organic frameworks (MOFs) and polyoxometalates (POMs) functionalized with organic components, including potentially organogermanium species, are also being explored as hybrid materials for photocatalysis frontiersin.org. Covalent organic-inorganic hybrid materials can exhibit enhanced catalytic activity under visible light irradiation frontiersin.org.

This compound, as a germanium alkoxide, could potentially serve as a precursor for synthesizing organogermanium compounds designed for photo-driven applications or in the preparation of germanium-containing materials used in photocatalysis. However, specific detailed research findings on this compound acting directly as a photocatalyst or a key component in photo-driven catalytic cycles were not explicitly detailed in the provided search results. The research highlights the broader utility of organogermanium compounds in photo-induced chemistry, providing a context for potential future investigations involving this compound.

Advanced Materials Science and Engineering Incorporating Tetrabutoxygermane Derivatives

Development of Germanium-Based Semiconductors

Tetrabutoxygermane serves as a key germanium alkoxide precursor in the sol-gel synthesis of germanium dioxide (GeO2) nanoparticles, which are fundamental building blocks for germanium-based semiconductors. The sol-gel process, involving the hydrolysis and condensation of this compound, allows for precise control over the size and morphology of the resulting GeO2 nanostructures. researchgate.netmdpi.com These nanostructures can then be thermally reduced to produce pure germanium nanocrystals.

Nanodevice Fabrication and Performance

Germanium's inherent advantages over silicon, such as higher charge carrier mobility, make it a promising material for next-generation electronic devices. nih.gov Germanium oxide (GeO2) thin films and nanostructures, synthesized from precursors like this compound, are integral to the fabrication of high-performance metal-oxide-semiconductor field-effect transistors (MOSFETs). nih.gov

The quality of the germanium-based materials is paramount for device performance. For instance, single-crystal-like germanium grown on flexible glass substrates has been utilized to create thin-film transistors (TFTs) exhibiting impressive performance metrics, including high on/off ratios of approximately 10^6 and field-effect mobilities around 105 cm²/V·s. researchgate.net While the direct precursor for these specific high-performance devices is not always explicitly stated as this compound in all studies, the synthesis of high-purity germanium nanomaterials, a critical step for such applications, often relies on alkoxide precursors due to the control they offer over the material's properties. nih.gov

The performance of transistors based on binary indium/tin oxide films has been shown to be influenced by the incorporation of an ultrathin aluminum oxide layer, highlighting the importance of material composition and structure in device performance. rsc.org Similarly, the precise control over GeO2 nanoparticle synthesis afforded by this compound is crucial for creating uniform and reliable semiconductor components.

Table 1: Performance Characteristics of a High-Performance Flexible Thin-Film Transistor Based on Single-Crystal-Like Germanium

ParameterValue
On/Off Ratio≈10^6
Field-Effect Mobility≈105 cm²/V·s
Saturation Current≈3.5 mA
Channel Width80 µm
Channel Length14 µm

This table showcases the high-performance metrics achievable with advanced germanium-based thin-film transistors. researchgate.net

Quantum Confinement Effects in Germanium Nanostructures

When the size of germanium nanocrystals is reduced to dimensions comparable to the Bohr exciton (B1674681) radius, quantum confinement effects become prominent, leading to size-dependent optical and electronic properties. This phenomenon is critical for the development of novel optoelectronic devices. Germanium nanocrystals embedded in a germanium dioxide matrix, which can be synthesized using this compound, exhibit photoluminescence, a direct consequence of quantum confinement. princeton.edunih.gov

Research has shown that the photoluminescence of germanium nanoparticles can be stable under various conditions, a desirable trait for practical applications. acs.org In one study, germanium nanoparticles with diameters ranging from 2.6 to 5.9 nm, synthesized from organogermanium precursors including this compound, demonstrated negligible photobleaching under different pH values, salt concentrations, and long-term illumination. acs.org The emission properties of these nanocrystals can be tuned by controlling their size, which is achievable through careful control of the synthesis parameters when using precursors like this compound. nih.govresearchgate.net For instance, ultra-pure germanium nanoparticles have shown two distinct emission bands: a visible emission around 500 nm and a near-infrared emission at 1575 nm. researchgate.net

Functionalization of Germanium Nanoparticles

The surface chemistry of germanium nanoparticles plays a pivotal role in their stability, dispersibility, and functionality for various applications. As-synthesized germanium nanoparticles, often derived from the reduction of germanium oxide precursors, typically require surface modification to prevent oxidation and to tailor their properties for specific environments.

Surface Chemistry Modification and Passivation

A common strategy for passivating the surface of germanium nanoparticles is the use of silane (B1218182) coupling agents. These molecules can form a stable shell around the nanoparticle core, preventing oxidation and improving their dispersibility in different solvents. For example, methoxy-poly(ethylene glycol) silane has been used as a linker molecule for the silica (B1680970) coating of nanoparticles synthesized in organic solvents. researchgate.netnih.gov This approach creates a hydrophilic shell, making the nanoparticles compatible with aqueous environments, which is crucial for biological applications. The process often involves a two-phase system where ligand exchange occurs in a hydrophobic environment, followed by the silica coating in an ethanol-water mixture. researchgate.netnih.gov

Another method involves the use of agents like ammonium (B1175870) sulfide (B99878) ((NH4)2S), which can both remove the native oxide layer from the nanoparticle surface and passivate it with a monolayer of sulfur, protecting against re-oxidation. semanticscholar.org

Ligand Exchange Strategies for Enhanced Properties

Ligand exchange is a powerful tool for modifying the surface of nanoparticles to introduce new functionalities. The native long-chain ligands used during synthesis, which provide stability in non-polar solvents, can be replaced with other functional molecules. researchgate.net For instance, oleylamine (B85491) ligands on the surface of Ge-Sn alloy nanoparticles have been successfully exchanged with shorter sulfide ligands using an aqueous solution of (NH4)2S. semanticscholar.org This not only passivates the surface but also makes the nanoparticles more suitable for optoelectronic device applications where charge transport between nanoparticles is important.

The choice of precursor and ligands during the initial synthesis can also influence the final properties and the ease of subsequent functionalization. Germanium(II) alkoxide precursors have been specifically designed to control the morphology of the resulting germanium nanomaterials, highlighting the importance of the precursor chemistry in determining the final material properties. nih.govnih.gov

Inorganic and Organometallic Polymer Synthesis

While the primary application of this compound in materials science has been in the synthesis of germanium and germanium oxide nanostructures, its potential as a precursor for inorganic and organometallic polymers is an emerging area of research. Organic-inorganic hybrid polymers, which combine the properties of both organic and inorganic components, are of significant interest for a wide range of applications. nih.govrsc.org

The sol-gel process, which is central to the synthesis of GeO2 nanoparticles from this compound, is also a key method for creating organic-inorganic hybrid polymers. nih.gov In these materials, the inorganic network is formed through the hydrolysis and condensation of metal or metalloid alkoxides, such as this compound. By incorporating organic functionalities, either as bridging groups or as pendant moieties, the properties of the resulting polymer can be tailored.

Non-hydrolytic sol-gel routes are also being explored for the synthesis of organic-inorganic hybrid polymers, offering an alternative to the classic aqueous methods. mdpi.com While specific research detailing the extensive use of this compound in the synthesis of a broad range of well-defined inorganic and organometallic polymers is still developing, the fundamental chemistry of germanium alkoxides suggests their suitability for creating novel polymer architectures with unique thermal, mechanical, and electronic properties.

Germanium-Containing Hybrid Polymers

Germanium-containing hybrid polymers are a class of materials that combine the properties of both organic polymers and inorganic germanium compounds. The synthesis of these materials often employs the sol-gel method, a versatile low-temperature technique that involves the hydrolysis and polycondensation of molecular precursors. mdpi.commdpi.com this compound, Ge(OBu)₄, serves as a common and effective precursor for introducing germanium oxide (GeO₂) moieties into a polymer network.

The process typically involves the controlled hydrolysis of this compound, which is co-reacted with a silicon-based precursor, such as an organically modified silane (ormosil), that forms the primary polymer matrix. researchgate.net This co-condensation reaction leads to the formation of a stable, three-dimensional network structure characterized by Ge-O-Si or Ge-O-Ge linkages. The organic functional groups attached to the silicon precursor are incorporated into this inorganic backbone, resulting in a true molecular-level hybrid.

The final material is neither a simple mixture nor a composite, but a new homogeneous material that synergistically combines the characteristics of its components. The inorganic GeO₂ part contributes to a higher refractive index and improved thermal stability, while the organic part provides flexibility, processability, and specific functionalities. researchgate.net This hybridization allows for the creation of materials with tailored properties that are not achievable with either component alone. For instance, GeO₂-based organic-inorganic composite films have been successfully prepared for applications in integrated optics, demonstrating excellent optical waveguide performance. researchgate.net

Structure-Property Relationships in Polymeric Systems

The properties of germanium-containing hybrid polymers are intrinsically linked to their chemical structure and the concentration of the germanium precursor used during synthesis. By systematically varying the amount of this compound, researchers can precisely control the final characteristics of the material, establishing clear structure-property relationships. digitellinc.com

Optical Properties: One of the most significant effects of incorporating germanium is the modification of the material's optical properties, particularly the refractive index. Germanium dioxide has a higher refractive index than silicon dioxide (SiO₂), which often forms the base matrix. Consequently, increasing the molar ratio of this compound in the precursor solution leads to a proportional increase in the refractive index of the resulting hybrid polymer film. researchgate.net This tunability is critical for designing optical components like waveguides, lenses, and anti-reflective coatings. Research has shown a clear trend where a higher germanium content results in a higher refractive index. researchgate.net

Influence of Germanium Content on Optical Properties of GeO₂-based Hybrid Films

Molar Content of Germanium Refractive Index Film Thickness (nm)
0.1 mol 1.502 1150
0.2 mol 1.516 1080
0.3 mol 1.528 1020
0.4 mol 1.539 970

Data derived from studies on GeO₂-based organic-inorganic composite films. The refractive index increases with germanium content, while the film thickness under specific spin-coating conditions tends to decrease. researchgate.net

Thermal Properties: The incorporation of germanium into a polymer backbone also influences its thermal stability. Studies comparing polyesters containing silicon versus germanium in the main chain have revealed distinct differences in their thermal behavior. Generally, polymers containing germanium exhibit lower glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their silicon-containing analogues. uchile.cl This is attributed to the lower bond energy of the Ge-C bond compared to the Si-C bond, making the germanium-containing polymers less thermally stable. uchile.cl However, the stability is still significantly higher than that of purely organic polymers, demonstrating the benefit of the inorganic component.

Comparative Thermal Properties of Germanium and Silicon-Containing Polyesters

Polymer Structure Feature Glass Transition Temp. (Tg, °C) 5% Weight Loss Temp. (Td, °C)
Contains two Ge atoms (with methyl groups) 158 415
Contains two Si atoms (with methyl groups) 185 450
Contains two Ge atoms (with phenyl groups) 224 455
Contains two Si atoms (with phenyl groups) 243 490

Data illustrates that polyesters with silicon atoms in the main chain show higher thermal stability than those with germanium atoms. Phenyl groups attached to the heteroatom increase the thermal stability for both types of polymers. uchile.cl

These relationships underscore the high degree of control afforded by using this compound in the synthesis of hybrid polymers. The ability to precisely dictate the optical and thermal properties by adjusting the chemical composition is a key advantage for designing next-generation materials for advanced applications.

Spectroscopic and Advanced Characterization Techniques

Elucidation of Molecular and Electronic Structure

Spectroscopic techniques are fundamental in determining the atomic-level structure and electronic transitions within the tetrabutoxygermane molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹³C NMR are used to confirm the structure of the butoxy ligands attached to the central germanium atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons on the four carbon atoms of the n-butoxy group (-O-CH₂-CH₂-CH₂-CH₃). The signal for the protons on the carbon adjacent to the oxygen (α-protons) would appear furthest downfield due to the deshielding effect of the electronegative oxygen atom. The signals for the subsequent methylene (B1212753) (β and γ) and methyl (δ) protons would appear progressively upfield.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom in the butoxy ligand will give rise to a separate signal. Similar to ¹H NMR, the carbon atom bonded to the oxygen (Cα) is the most deshielded and appears at the highest chemical shift.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical values and standard chemical shift ranges, as specific experimental data for this compound is not detailed in the available literature.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H α-CH₂~3.6 - 3.8Triplet
β-CH₂~1.5 - 1.7Sextet
γ-CH₂~1.3 - 1.5Sextet
δ-CH₃~0.9 - 1.0Triplet
¹³C α-CH₂~60 - 70-
β-CH₂~30 - 35-
γ-CH₂~18 - 22-
δ-CH₃~12 - 15-

Additionally, ¹⁷O NMR could provide direct information about the germanium-oxygen bond environment, though such data is highly specialized. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding within a molecule by probing its vibrational modes. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. mt.comedinst.com

For this compound, the key vibrational modes are associated with the butoxy ligands and the central Ge-O core.

C-H Stretching: Strong absorptions in the IR spectrum are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl chains. msu.edu

C-O Stretching: A strong band corresponding to the C-O single bond stretch is typically observed in the 1000-1250 cm⁻¹ region.

Ge-O Stretching: The vibrations of the Ge-O bonds are expected at lower frequencies. In germanate glasses, asymmetric stretching vibrations of Ge-O-Ge bridges are found near 870-880 cm⁻¹, while symmetric stretching occurs around 580 cm⁻¹. researchgate.net Vibrations in GeO₆ units are observed around 690 cm⁻¹. researchgate.net For a discrete molecule like this compound, a strong Ge-O stretching band would be expected in this lower frequency "fingerprint" region.

While specific, fully assigned spectra for this compound are not publicly detailed, FT-IR and FT-Raman spectra have been recorded for commercial samples, confirming the utility of these techniques for identity confirmation. nih.gov

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Expected IR ActivityExpected Raman Activity
C-H Stretching2850 - 3000StrongStrong
CH₂ Bending/Scissoring~1465MediumMedium
C-O Stretching1000 - 1250StrongWeak
Ge-O Stretching550 - 900StrongStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). khanacademy.org This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or atoms with non-bonding electrons. youtube.com

This compound consists of a central germanium atom bonded to four butoxy groups. The molecule is fully saturated, lacking double bonds or aromatic rings. Therefore, it does not possess chromophores that absorb light in the typical UV-Vis range of 200–800 nm. Any electronic transitions would require higher energy, corresponding to wavelengths in the far-UV region (<200 nm). Consequently, a standard UV-Vis spectrum of pure this compound is expected to show no significant absorbance peaks. This characteristic confirms the absence of chromophoric impurities.

Advanced Morphological and Compositional Analysis

While spectroscopic methods probe the molecular structure of this compound, advanced imaging and diffraction techniques are crucial for characterizing the solid-state materials synthesized from this precursor. This compound is a common precursor in sol-gel synthesis for producing germanium dioxide (GeO₂) nanoparticles. The following techniques are applied to these resulting solid materials, not the liquid precursor itself.

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology, size, and shape of the nanoparticles produced from the hydrolysis and condensation of this compound.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the visualization of individual nanoparticles and their crystal lattice. escholarship.org For GeO₂ nanocrystals synthesized hydrothermally, TEM images show uniform shape and size, which can be controlled from 30 to 300 nm depending on the synthesis conditions. researchgate.net

Table 3: Morphological Analysis of GeO₂ Nanoparticles from Alkoxide Precursors

TechniqueInformation ObtainedTypical Findings for GeO₂
SEM Particle size, shape, and surface morphologyCubic-like particles with sizes from ~40 nm to >150 nm depending on annealing. mdpi.com
TEM Individual nanoparticle size, size distribution, crystallinityUniformly shaped nanocrystals, size-tunable from 30-300 nm. researchgate.net

X-ray Diffraction (XRD) for Crystalline Identity

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of a solid material. When this compound is used to synthesize GeO₂, the resulting powder is analyzed by XRD to determine its crystal structure. Germanium dioxide is known to exist in several polymorphs, most commonly a hexagonal (α-quartz type) structure and a tetragonal (rutile type) structure. researchgate.net

Research on the hydrolysis of germanium isopropoxide (a related precursor) shows that the as-prepared GeO₂ nanoparticles are crystalline and predominantly exhibit the hexagonal β-GeO₂ (low-temperature quartz) phase even without heat treatment. mdpi.com Upon annealing at temperatures between 500 °C and 1000 °C, contributions from the α-GeO₂ (high-temperature quartz) phase increase. mdpi.com The analysis of XRD peak positions allows for unambiguous phase identification, while the peak broadening can be used to estimate the average crystallite size.

Table 4: Crystalline Phases of GeO₂ Identified by XRD

Precursor TreatmentDominant Crystalline PhaseOther Phases PresentReference
As-dried (no heat treatment)β-GeO₂ (hexagonal, low-temp)- mdpi.com
Annealed at 500-800 °Cβ-GeO₂Quartz-like GeO₂ mdpi.com
Annealed at >800 °Cβ-GeO₂ and α-GeO₂ (hexagonal, high-temp)Quartz-like GeO₂ mdpi.com
Hydrothermal Synthesisα-GeO₂ (hexagonal)- researchgate.net

Thermal and Electrochemical Characterization

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orglibretexts.org This technique is essential for determining the thermal stability, decomposition profile, and purity of materials like this compound. wikipedia.org A TGA thermogram plots the percentage of initial mass remaining against temperature.

For a volatile compound like this compound, the TGA curve is expected to show a distinct, single-step weight loss. This loss would correspond to either the boiling of the compound if it is thermally stable enough to vaporize completely, or its decomposition into volatile products. The temperature at which this weight loss begins (the onset temperature) provides a measure of its thermal stability. youtube.com

The atmosphere used during the analysis significantly impacts the results. In an inert atmosphere (e.g., nitrogen or argon), the analysis would show the temperature of volatilization or non-oxidative decomposition. In an oxidizing atmosphere (e.g., air or oxygen), this compound would undergo combustion, decomposing at a potentially lower temperature to form solid germanium dioxide (GeO₂) as a final residue. libretexts.org The theoretical residual mass of GeO₂ from the complete decomposition of this compound can be calculated, and a comparison with the experimental residual mass from the TGA curve can provide information about the composition and purity of the original sample.

Table 2: Hypothetical TGA Data for this compound

AtmosphereTemperature Range (°C)Weight Loss (%)AssignmentTheoretical Residue (%)
Inert (Nitrogen)~200-300~100%Volatilization/Decomposition0%
Oxidative (Air)~200-400~71.4%Decomposition of organic ligands28.6% (as GeO₂)

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl It is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and chemical reactions.

A DSC thermogram for this compound would be expected to show specific endothermic or exothermic events. An endothermic peak (a process that absorbs heat) would likely correspond to its boiling point. If the compound decomposes upon heating, this could be observed as either an endothermic or exothermic peak, depending on the nature of the decomposition reaction. When used in conjunction with TGA, DSC can help distinguish between physical transitions (like boiling, which involves no mass loss until the event) and chemical decomposition (which is accompanied by a mass loss). For example, if an endothermic peak in the DSC curve occurs at the same temperature as a major weight loss in the TGA curve, it strongly suggests that the event is decomposition or boiling.

Table 3: Potential Thermal Events for this compound in a DSC Analysis

Thermal EventExpected Temperature Range (°C)Type of TransitionHeat Flow
Boiling> 200Physical (Vaporization)Endothermic
DecompositionVariable, depends on atmosphereChemicalEndothermic or Exothermic

Electrochemical Impedance Spectroscopy (PEIS) and Conductivity Measurements

Conductivity measurements assess a material's ability to conduct an electric current. Materials are classified as conductors, semiconductors, or insulators based on their conductivity. wlu.ca this compound, being a molecular liquid composed of germanium, oxygen, carbon, and hydrogen atoms linked by covalent bonds, lacks free ions or delocalized electrons. Therefore, in its pure liquid state, it is expected to be an electrical insulator with very low conductivity.

Potentiostatic Electrochemical Impedance Spectroscopy (PEIS) is an advanced technique that measures the impedance of a system over a range of frequencies. mdpi.com It is a powerful tool for investigating the electrochemical properties of materials and the processes occurring at electrode-electrolyte interfaces, commonly used in fields like battery research and corrosion. researchgate.net

Given the anticipated insulating nature of pure this compound, PEIS is not a conventional technique for its direct characterization. An impedance measurement would likely show very high impedance (resistance) with a negligible charge transfer, characteristic of a dielectric material. The application of PEIS would become relevant if this compound were used as a precursor in a sol-gel process to form a germanium-containing composite or thin film whose electrical properties were under investigation. mdpi.com However, for the pure compound itself, direct conductivity and PEIS measurements are expected to confirm its insulating properties.

Table 4: Predicted Electrochemical Properties of this compound

PropertyPredicted ValueJustification
Electrical ConductivityExtremely LowMolecular liquid, no free charge carriers (ions or electrons).
ImpedanceVery HighConsistent with being an electrical insulator/dielectric material.

Computational and Theoretical Investigations of Tetrabutoxygermane Systems

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of individual molecules or small clusters. These methods solve the electronic Schrödinger equation to determine the energy and wave function of a molecular system, providing detailed information about bonding, geometry, and electronic distribution.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT studies can provide valuable insights into the reactivity and electronic structure of molecules like tetrabutoxygermane. These calculations can help predict reaction pathways, transition states, and the stability of different conformers. DFT is often used to analyze chemical reaction mechanisms, including transition state energies and connected equilibria. rsc.org Its ability to estimate these pathways makes it useful for predicting unknown reactions and exploring synthetic routes. rsc.org

Computational Modeling of Catalytic Mechanisms

Computational modeling, often employing quantum chemical methods like DFT, is crucial for understanding catalytic processes. While specific studies on this compound's role in catalytic mechanisms were not extensively found in the search results, computational modeling in general is a well-established approach to investigate how catalysts function at a molecular level. This involves elucidating reaction pathways, identifying intermediates and transition states, and understanding the interaction between the catalyst and reactants. nih.govschrodinger.com Such modeling can accelerate catalyst design and optimize chemical reactions by providing a molecular-level understanding of homogeneous and heterogeneous catalytic mechanisms. schrodinger.com

Molecular Dynamics (MD) Simulations of Condensed Phases

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules in a system over time. By simulating the interactions between particles, MD can provide insights into the behavior of substances in condensed phases, such as liquids or solutions. nih.govebi.ac.ukfrontiersin.org

Simulation of Precursor Behavior in Solution

This compound is known to be used as a precursor material, for example, in the synthesis of germanium nanoparticles or in thin film deposition processes. americanelements.comacs.orggoogle.com MD simulations can be valuable in simulating the behavior of such precursors in solution, including their aggregation, hydrolysis, or reaction with other species. Understanding the precursor behavior in solution is critical for controlling the synthesis process and the properties of the resulting materials. While specific MD simulations focusing on this compound's precursor behavior were not detailed in the search results, the concept of simulating precursor behavior is relevant in various fields, although the provided search results primarily discussed "precursor behavior" in a different, non-chemical context related to behavioral analysis. researchgate.netnih.govjkaba.orgnih.gov

Future Research Directions and Emerging Applications

Novel Synthetic Pathways and Methodologies

Future research is expected to focus on developing novel synthetic pathways that utilize Tetrabutoxygermane as a key reactant or intermediate. Its role as a germanium source makes it valuable for the synthesis of germanium-containing materials, such as germanium nanoparticles (Ge NPs). One study has already demonstrated a water-based reduction method using organogermanium precursors, including this compound, to produce fluorescent crystalline Ge NPs with notable photostability acs.org. This suggests potential for exploring milder, more efficient, or environmentally friendly synthetic routes for producing tailored germanium nanomaterials. Further investigation could involve exploring different reaction conditions, catalysts, or co-reactants to control the size, morphology, and surface properties of the resulting materials. The development of one-pot synthesis methods using this compound and other organogermanium compounds has shown promise in controlling nanoparticle size by adjusting parameters like temperature and pH acs.org.

Integration into Multicomponent and Hybrid Systems

The integration of this compound into multicomponent and hybrid systems represents a significant area for future research. Hybrid materials, which combine organic and inorganic components, offer tunable properties for diverse applications numberanalytics.com, numberanalytics.com, taylorfrancis.com. As an organometallic precursor, this compound can potentially be incorporated into organic matrices or combined with other inorganic species to form novel hybrid structures. These materials could exhibit enhanced mechanical, thermal, electrical, or optical properties compared to their individual components numberanalytics.com. Research directions include exploring its use in creating organic-inorganic hybrid nanomaterials for applications in energy harvesting and storage, where properties like tunable electronic structure and high thermal stability are beneficial taylorfrancis.com. Geopolymer-based composites and hybrid materials, which leverage synergistic interactions between inorganic matrices and various reinforcing phases, are also an emerging area where organogermanium compounds could play a role in developing materials for catalysis, energy storage, and other advanced domains researchgate.net.

Exploration of New Catalytic Transformations

The potential of this compound in catalytic transformations is another promising avenue for future research. Organometallic compounds, in general, are known for their utility as reagents, catalysts, and precursors in various chemical processes, including industrial chemistry and pharmaceuticals americanelements.com. While the direct catalytic activity of this compound itself may be limited, it could serve as a precursor for generating active germanium species or be incorporated into catalytic systems as a co-catalyst or ligand. Research could focus on exploring its potential in developing new catalytic cycles or improving existing ones. This aligns with the broader effort to discover new sustainable catalytic reactions, including those that replace multi-step processes with more efficient and less wasteful alternatives univie.ac.at. The field of catalysis is continuously exploring new transformations, such as the activation and conversion of methane (B114726) under mild conditions rsc.org or selective catalytic transformations like hydrogenation, oxidation, and coupling reactions nih.gov. Future studies might investigate if this compound or derivatives can contribute to these or other novel catalytic processes.

Advanced Characterization Techniques for In-Situ Studies

Advanced characterization techniques, particularly in-situ methods, will be crucial for understanding the behavior of this compound in various processes and systems. Studying materials under realistic dynamic conditions provides essential insights into reaction mechanisms, intermediate species, and structural evolution 4tu.nl. Techniques such as in-situ spectroscopy and scattering methods allow researchers to monitor catalytic reactions and material transformations as they occur eolss.net. Applying these techniques to systems involving this compound, such as nanoparticle synthesis or its integration into hybrid materials, could provide a deeper understanding of the formation mechanisms, stability, and performance of the resulting materials. Advanced methods like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-Ray Photoelectron Spectroscopy (XPS), and Secondary Ion Mass Spectrometry (SIMS) are vital for high-resolution imaging and chemical analysis of materials ucd.ie, and their application in in-situ modes can offer dynamic information. These techniques can help correlate the structure and composition of materials derived from this compound with their properties and performance eolss.net.

Synergistic Computational and Experimental Research

A synergistic approach combining computational and experimental research is increasingly valuable in chemical science and materials development nd.edu, mit.edu, rsc.org, witpress.com. For this compound, this could involve using computational methods to predict its reactivity, explore potential reaction pathways in synthesis or catalysis, and model its interactions within multicomponent or hybrid systems. These computational studies can guide experimental design, helping researchers to focus on the most promising avenues. Conversely, experimental results can validate and refine computational models, leading to a more accurate and predictive understanding of this compound's behavior. This integrated approach can accelerate the discovery and development of new applications for this compound and materials derived from it github.io. The interplay between experiment and computation is essential for tackling complex chemical problems, elucidating reaction mechanisms, predicting outcomes, and designing new molecules and materials nd.edu.

Q & A

Q. What are the critical safety protocols when handling tetrabutoxygermane in laboratory settings?

this compound poses acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Methodological precautions include:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats to minimize skin/eye exposure .
  • Ventilation: Ensure fume hoods or local exhaust systems are used during synthesis or handling to avoid inhalation of vapors .
  • Spill Management: Collect spills using non-sparking tools and store in sealed containers for disposal via licensed waste services .

Q. How can researchers verify the purity of this compound for experimental reproducibility?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra to confirm molecular structure (C16_{16}H36_{36}GeO4_4) and detect butanol residues .
  • Mass Spectrometry (MS): Use high-resolution MS (e.g., Bruker timsTOFflex) to validate molecular weight (301.0970 g/mol) and identify impurities .
  • Elemental Analysis: Quantify germanium content via ICP-MS to ensure stoichiometric accuracy .

Q. What storage conditions optimize this compound stability for long-term experiments?

  • Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Incompatibilities: Avoid contact with strong oxidizers or acids, as decomposition may release carbon oxides or hydrogen bromide .
  • Moisture Control: Use desiccants in storage containers to mitigate hydrolysis, which could alter reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying experimental conditions?

Conflicting data may arise from solvent polarity or trace moisture. To address this:

  • Controlled Environment Replication: Conduct parallel experiments in anhydrous solvents (e.g., THF or toluene) under inert atmospheres to isolate moisture effects .
  • Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., alkoxides) and identify intermediate species .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict thermodynamic stability and reaction pathways under varying conditions .

Q. What methodologies are suitable for investigating this compound’s role in novel material synthesis (e.g., germanium-based polymers)?

  • Sol-Gel Processing: Optimize hydrolysis-condensation parameters (pH, temperature) to produce GeO2_2 nanostructures or hybrid organic-inorganic frameworks .
  • In Situ Characterization: Employ synchrotron XRD or FTIR to track structural evolution during polymerization .
  • Contradiction Analysis: Compare experimental outcomes with theoretical models to reconcile discrepancies in gelation times or mechanical properties .

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

  • Tiered Testing:
    • Acute Toxicity: Perform Daphnia magna or Aliivibrio fischeri assays to estimate LC50_{50} values .
    • Bioaccumulation: Use log P calculations (via ChemAxon) to predict partitioning behavior in aquatic systems .
    • Soil Mobility: Conduct column chromatography experiments with standardized soils to assess leaching potential .

Methodological Framework for Data Contradiction Analysis

Q. What systematic approaches are recommended for resolving inconsistencies in this compound’s decomposition pathways?

  • Root-Cause Analysis: Categorize contradictions into experimental (e.g., impurity interference) vs. theoretical (e.g., incomplete mechanistic models) .
  • Multivariate Design: Use Plackett-Burman or Taguchi methods to identify critical variables (e.g., temperature, catalyst loading) affecting decomposition .
  • Cross-Validation: Compare results across independent labs using harmonized protocols (e.g., ASTM standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.